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Compound of Interest

Compound Name:
4-Hydroxy-3-pentanoyl-2H-

chromen-2-one

CAS No.: 36953-87-4

Cat. No.: B11866261

Get Quote

Introduction & Pharmacological Context
3-Valeryl-4-hydroxycoumarin (3-pentanoyl-4-hydroxycoumarin) is a lipophilic derivative of the 4-

hydroxycoumarin class, sharing the pharmacophore of the anticoagulant warfarin. Its structural

core—a benzopyrone ring substituted at the C3 position with an acyl chain—exhibits a distinct

chemical behavior governed by keto-enol tautomerism.[1]

From a drug development perspective, the valeryl (pentanoyl) side chain introduces a critical

lipophilic element (

), enhancing cell membrane permeability compared to its lower homologs (e.g., 3-acetyl-4-
hydroxycoumarin). This modification is strategic for optimizing bioavailability while retaining the
Vitamin K epoxide reductase (VKOR) inhibitory potential.

Synthesis & Reaction Pathway[2][3][4][5][6][7][8][9]
[10]
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The synthesis of 3-valeryl-4-hydroxycoumarin typically proceeds via the C-acylation of 4-

hydroxycoumarin. The reaction is thermodynamically driven to the C3 position due to the high

electron density at this carbon in the enolate form.

Experimental Protocol: C-Acylation
Reagents: 4-Hydroxycoumarin, Valeryl Chloride (Pentanoyl chloride), Pyridine (or

in acetic acid). Conditions: Reflux, anhydrous conditions.

Activation: 4-Hydroxycoumarin is dissolved in pyridine. The base deprotonates the hydroxyl

group, forming the enolate.

Acylation: Valeryl chloride is added dropwise. The enolate attacks the carbonyl carbon of the

acid chloride.

Rearrangement: The initial O-acylated product (4-valeryloxycoumarin) undergoes a Fries-

type rearrangement (often thermally or acid-catalyzed) to the thermodynamically stable 3-

valeryl-4-hydroxycoumarin.

4-Hydroxycoumarin

O-Acyl Intermediate
(Kinetic Product)

Pyridine/Base
O-Acylation

Valeryl Chloride
(Pentanoyl Cl)

3-Valeryl-4-hydroxycoumarin
(Thermodynamic Product)

Fries Rearrangement
(Heat/Acid)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming 4-hydroxycoumarin to the 3-valeryl derivative via O-

acylation and subsequent rearrangement.

Structural Dynamics: The Tautomeric Equilibrium
The defining spectroscopic feature of 3-acyl-4-hydroxycoumarins is the existence of an

intramolecular hydrogen bond that stabilizes the enol tautomer.

Form A (Diketo): 2,4-dioxo chroman structure. Rare in non-polar solvents.
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Form B (Enol): 4-hydroxy-3-acyl structure. Stabilized by a 6-membered pseudo-ring formed

by H-bonding between the 4-OH and the acyl carbonyl oxygen.

Critical Insight: In non-polar solvents like

, the equilibrium shifts almost exclusively to the Enol Form, resulting in a characteristic
deshielded proton signal in NMR. In polar aprotic solvents (DMSO-

), the solvent competes for H-bonding, potentially broadening signals.
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Figure 2: The keto-enol tautomerism. The Enol form is dominant in non-polar media due to

intramolecular H-bonding (resonance assisted hydrogen bond).

Spectroscopic Data Profile
A. Proton NMR ( NMR)
Solvent:

(Chloroform-d) | Frequency: 400 MHz

The

NMR spectrum is the primary validation tool. The key diagnostic is the chelated hydroxyl proton
appearing at an extremely low field.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b11866261/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-3-valeryl-4-hydroxycoumarin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11866261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight
(Causality)

17.80 - 18.00 Singlet (s) 1H 4-OH (Enolic)

Diagnostic Peak.

Extreme

deshielding due

to strong

intramolecular H-

bond with the

side-chain

carbonyl.

7.90 - 8.00
Doublet of

Doublets (dd)
1H H-5 (Aromatic)

Deshielded by

the anisotropic

effect of the

adjacent

carbonyl (C4).

7.55 - 7.65 Multiplet (m) 1H H-7 (Aromatic)
Typical aromatic

resonance.

7.30 - 7.40 Multiplet (m) 2H H-6, H-8
Overlapping

aromatic signals.

3.05 - 3.15 Triplet (t) 2H
-

(C2')

Adjacent to the

acyl carbonyl;

deshielded.

1.65 - 1.75 Multiplet (m) 2H
-

(C3')

Shielded relative

to

-

.

1.35 - 1.45 Multiplet (m) 2H
-

(C4')

Typical

methylene chain

signal.
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0.95 - 1.00 Triplet (t) 3H
-

(C5')

Terminal methyl

group.

Self-Validating Protocol:

Exchange: Add 2 drops of

to the NMR tube. Shake and re-acquire. The singlet at 17.8 ppm must disappear. If it
remains, the signal is an impurity (e.g., aldehyde), not an exchangeable proton.

B. Carbon-13 NMR ( NMR)
Solvent:

| Frequency: 100 MHz
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Chemical Shift (

, ppm)
Assignment Structural Insight

205.0 - 206.0 C=O (Side Chain)
Ketonic carbonyl. High shift

confirms acyl nature.

178.0 - 180.0 C-4 (Enolic C-OH)

Highly deshielded due to

oxygen attachment and

conjugation.

160.0 - 162.0 C-2 (Lactone C=O)
Characteristic lactone

carbonyl.

154.0 - 155.0 C-8a
Quaternary aromatic carbon

bonded to oxygen.

135.0 - 136.0 C-7 Aromatic CH.

125.0 - 126.0 C-5 Aromatic CH.

124.0 - 125.0 C-6 Aromatic CH.

116.0 - 117.0 C-8 Aromatic CH.

115.0 - 116.0 C-4a Quaternary aromatic carbon.

100.0 - 102.0 C-3

Diagnostic. Highly shielded for

an alkene carbon due to

electron donation from the 4-

OH group (enamine-like

character).

40.0 - 42.0 - Aliphatic chain start.

26.0 - 27.0 - Aliphatic chain.

22.0 - 23.0 - Aliphatic chain.

13.8 - 14.0 Terminal methyl.
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C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is complex due to the conjugation and H-bonding.

Wavenumber (

)
Vibration Mode Description

3200 - 2500 (Broad) O-H Stretch

"Chelated OH". The band is

extremely broad and shifted to

lower frequencies due to

strong intramolecular H-

bonding. Often obscures C-H

stretches.

1710 - 1690 C=O[2] Stretch (Lactone) The lactone carbonyl.

1620 - 1600
C=O Stretch (Ketone/H-

bonded)

The side-chain ketone is

involved in H-bonding,

lowering its frequency

significantly (pseudo-aromatic

ring character).

1605, 1560 C=C Aromatic
Benzene ring skeletal

vibrations.

760 - 750 C-H Bending (Out-of-plane)

Characteristic of ortho-

disubstituted benzene (4

adjacent H atoms).

D. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

The fragmentation pattern confirms the side chain length.

Molecular Ion (
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): m/z 246 (Consistent with

).

Base Peak: Often the loss of the alkyl chain or the coumarin core (

at m/z 161).

McLafferty Rearrangement: Not prominent due to the cyclic nature, but

-cleavage is common.

m/z 203: Loss of propyl radical (

) from the pentanoyl chain (cleavage after

-

).

m/z 189: Loss of butyl radical (

).

m/z 121: Salicyloyl cation (characteristic of coumarin degradation).

Experimental Validation Workflow
To ensure data integrity during your characterization, follow this decision tree:
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Figure 3: Validation workflow. The persistence of the >17 ppm signal without D2O exchange

indicates impurity; its disappearance confirms the enolic OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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